molecular formula C8H9ClN2O2 B1349058 2-(4-Chlorophenoxy)acetohydrazide CAS No. 2381-75-1

2-(4-Chlorophenoxy)acetohydrazide

Cat. No. B1349058
CAS RN: 2381-75-1
M. Wt: 200.62 g/mol
InChI Key: KFEHAYRYAXSMBJ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenoxy)acetohydrazide” is a new hydrazide . Its molecular formula is C8H9ClN2O2 .


Synthesis Analysis

This compound was synthesized by refluxing a mixture of ethyl(4-chlorophenoxy)acetate and hydrazine hydrate in ethanol for 6 hours . The precipitate formed was filtered and recrystallized from ethanol .


Molecular Structure Analysis

The molecule of “2-(4-Chlorophenoxy)acetohydrazide” consists of two planar fragments: the phenyl ring and the N—C(=O)—C group . The maximum deviation of the phenyl ring is 0.014 (2) Å, and the N—C(=O)—C group is planar within 0.008 (2) Å .


Chemical Reactions Analysis

The synthesis of “2-(4-Chlorophenoxy)acetohydrazide” involves a reaction between ethyl(4-chlorophenoxy)acetate and hydrazine hydrate .

Scientific Research Applications

Synthesis and Characterization

  • Nonlinear Optical Properties : A study on 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide (4CP4MPEA) explores its synthesis, spectral characterization, crystal structure, and third-order nonlinear optical properties. This compound demonstrates significant reverse saturable absorption (RSA) and optical limiting characteristics, indicating potential applications in photonics and optical materials (Purandara et al., 2019).

  • Pesticide Derivatives : Another study focused on the synthesis and X-ray powder diffraction characterization of various N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, including 2-(4-chlorophenoxy) acetohydrazide. These compounds have potential as pesticides, and the study provides new diffraction data relevant to their structural analysis (Olszewska et al., 2009).

Biological Activities

  • Antimicrobial Properties : Patel et al. (2009) explored the synthesis of 4-oxo-thiazolidine derivatives from 2-(4-chlorophenoxy)-acetohydrazide, which showed potential antimicrobial properties. This indicates possible applications in developing new antimicrobial agents (Patel, Mistry, & Desai, 2009).

  • Lipase and α-Glucosidase Inhibition : Bekircan et al. (2015) synthesized novel heterocyclic compounds from 2-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl acetohydrazide and evaluated their lipase and α-glucosidase inhibition activities. This study suggests the potential use of these derivatives in the treatment of conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Environmental Impact

  • Degradation of Chlorophenols in Wastewater : Sharma, Mukhopadhyay, & Murthy (2012) investigated the degradation of 4-chlorophenol, a related compound, in wastewater using organic oxidants. This research provides insights into the environmental fate and treatment of chlorophenols, including derivatives like 2-(4-Chlorophenoxy)acetohydrazide (Sharma, Mukhopadhyay, & Murthy, 2012).

properties

IUPAC Name

2-(4-chlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEHAYRYAXSMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178524
Record name Acetic acid, (4-chlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)acetohydrazide

CAS RN

2381-75-1
Record name Acetic acid, (4-chlorophenoxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-chlorophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenoxy)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
G Dutkiewicz, C Kumar, B Narayana… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C 8 H 9 ClN 2 O 2 , the two planar fragments, ie the chlorophenyl and C—C(=O)—N groups, are inclined at 14.93 (17). In the crystal, relatively weak intermolecular …
Number of citations: 3 scripts.iucr.org
X Rao, WS Wu, C Li, Y Huang - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the title compound, C14H12ClN3O2, the acylhydrazone base [C(=O)—N—N=C] is essentially planar, with an rms deviation of 0.0095 Å, and makes a dihedral angle of 12.52 (10)with …
Number of citations: 1 scripts.iucr.org
SZ Siddiqui, MA Abbasi… - Indo Am J Pharm …, 2014 - umpir.ump.edu.my
1, 3, 4-Oxadiazole, a versatile molecule for designing potential bioactive agents. The 1, 3, 4-oxadiazole derivatives have been found to exhibit diverse biological activities such as anti-…
Number of citations: 10 umpir.ump.edu.my
SD Joshi, SG Nadagouda, YP Unale… - Indian J Heterocycl …, 2012 - hero.epa.gov
4-Chlorophenoxy acetic acid 2 was prepared by the condensation of phenol with monochloroacetic acid. Compound 2 was refluxed with ethanol in the presence of HCl gas yielding …
Number of citations: 2 hero.epa.gov
DVN Rao, ARG Prasad, YN Spoorthy, DR Rao… - Journal of Taibah …, 2014 - Elsevier
Objectives To design a five step procedure for the synthesis of seven novel sulphur containing 1,2,4-triazole derivatives namely 4-[(3-(4-Chloro-phenoxymethyl)-5-(4-substituted-…
Number of citations: 19 www.sciencedirect.com
VT D'Souza, J Nayak, DE D'Mello… - Journal of Molecular …, 2021 - Elsevier
Triazoles are well recognized in literature for their significant biologically active heterocyclic compounds. Also the quinoline nucleus found in several natural products shows a varied …
Number of citations: 10 www.sciencedirect.com
E Olszewska, B Tarasiuk, S Pikus - Powder Diffraction, 2009 - cambridge.org
Five new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide [namely, 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide, 2-(4-chlorophenoxy)-N-(3-hydroxypropyl) acetamide…
Number of citations: 1 www.cambridge.org
LJ Min, YX Shi, HK Wu, ZH Sun, XH Liu, BJ Li… - Applied Sciences, 2015 - mdpi.com
A series of novel thioether derivatives containing 1,2,4-triazole moiety were designed and synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step …
Number of citations: 12 www.mdpi.com
S Ali, SZ Siddiqui, KM Khan, MA Abbasi… - Journal of the Iranian …, 2022 - Springer
In order to explore effective acetyl and butyrylcholinesterase enzyme inhibitors, a library of fifteen synthetic 1,2,4-substituted triazoles (5–19) was established and characterized using IR …
Number of citations: 2 link.springer.com
LX Xiao, DQ Shi - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C25H26ClN6O4PS, the fused pyrazolotriazolopyrimidine ring system is almost planar. It makes dihedral angles of 78.1 (1) and 17.1 (1), respectively, with the …
Number of citations: 3 scripts.iucr.org

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